molecular formula C4H9N B2934646 2-Methylcyclopropan-1-amine CAS No. 68979-89-5

2-Methylcyclopropan-1-amine

Cat. No. B2934646
CAS RN: 68979-89-5
M. Wt: 71.123
InChI Key: PYTANBUURZFYHD-UHFFFAOYSA-N
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Description

2-Methylcyclopropan-1-amine is an organic compound with the empirical formula C4H9N . It has a molecular weight of 71.12 . The compound is typically sold in a solid form .


Molecular Structure Analysis

The InChI code for 2-Methylcyclopropan-1-amine is 1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3 . The SMILES string representation is CC1CC1N .


Physical And Chemical Properties Analysis

2-Methylcyclopropan-1-amine is typically sold in a solid form . It has a molecular weight of 71.12 . The InChI code for 2-Methylcyclopropan-1-amine is 1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3 . The SMILES string representation is CC1CC1N .

Scientific Research Applications

Pharmacology

2-Methylcyclopropan-1-amine: plays a role in the synthesis of heterocyclic compounds which are crucial in medicinal chemistry . These compounds are foundational in creating a variety of pharmaceuticals, including:

Organic Synthesis

In organic synthesis, 2-Methylcyclopropan-1-amine is utilized in:

Material Science

2-Methylcyclopropan-1-amine: contributes to material science by:

Chemical Engineering

In chemical engineering, this compound is significant for:

Biochemistry Research

2-Methylcyclopropan-1-amine: has implications in biochemistry research, such as:

Environmental Science

In environmental science, the applications include:

Industrial Applications

Industrially, 2-Methylcyclopropan-1-amine is important for:

Analytical Chemistry

Lastly, in analytical chemistry, it’s used for:

Safety and Hazards

The compound is classified as dangerous, with hazard statements H225 and H314 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

Mechanism of Action

Target of Action

This compound is a derivative of amines, which are known to interact with various biological targets, including receptors and enzymes

Mode of Action

As an amine derivative, it may interact with its targets through mechanisms such as competitive inhibition or allosteric modulation . The exact interaction and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Amines can participate in a variety of biochemical reactions and pathways, potentially affecting processes such as neurotransmission, enzymatic activity, and signal transduction . The downstream effects would depend on the specific pathways involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methylcyclopropan-1-amine are not well-documented. As a small, polar molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism could involve processes such as oxidation, reduction, and conjugation, potentially mediated by enzymes such as cytochrome P450 . These processes would influence the compound’s bioavailability.

Result of Action

Depending on its targets and mode of action, it could potentially modulate cellular signaling, enzymatic activity, or other biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methylcyclopropan-1-amine. Factors such as pH, temperature, and the presence of other molecules could affect its stability and interactions with its targets . Additionally, individual factors such as genetic variations, health status, and co-administration of other drugs could influence its efficacy and potential side effects.

properties

IUPAC Name

2-methylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTANBUURZFYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcyclopropan-1-amine

CAS RN

68979-89-5
Record name 2-methylcyclopropan-1-amine
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